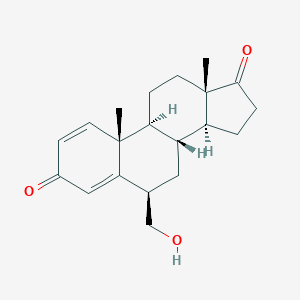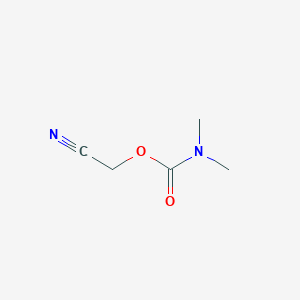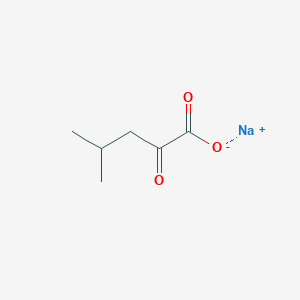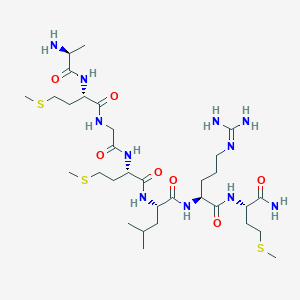
Pev-myomodulin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pev-myomodulin is a peptide hormone that is found in the nervous system of various invertebrates. It is a member of the myomodulin family of peptides, which are known for their neuromodulatory effects on muscle contraction. Pev-myomodulin is of particular interest to researchers due to its potential applications in scientific research and medicine.
作用機序
Pev-myomodulin acts as a neuromodulator, meaning that it modifies the activity of neurons in the nervous system. Specifically, it has been shown to enhance the contraction of muscles in various invertebrates, including crabs and lobsters. Pev-myomodulin achieves this by binding to specific receptors on muscle cells, which triggers a series of biochemical reactions that ultimately lead to muscle contraction.
生化学的および生理学的効果
In addition to its effects on muscle contraction, pev-myomodulin has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to increase the release of neurotransmitters in the nervous system, which could have implications for the treatment of neurological disorders. Pev-myomodulin has also been shown to regulate the secretion of hormones in various invertebrates, which could have implications for the development of new therapies for endocrine disorders.
実験室実験の利点と制限
One of the main advantages of using pev-myomodulin in lab experiments is its ability to enhance muscle contraction. This makes it a useful tool for studying the neuromodulatory effects of peptides on muscle activity. Additionally, pev-myomodulin is relatively easy to synthesize using SPPS, which makes it readily available for use in scientific research.
However, there are also some limitations to using pev-myomodulin in lab experiments. For example, its effects on muscle contraction are limited to invertebrates, which makes it less useful for studying the effects of neuromodulators on muscle activity in vertebrates. Additionally, the mechanism of action of pev-myomodulin is not fully understood, which could limit its usefulness in certain types of research.
将来の方向性
Despite these limitations, there are still many future directions for research on pev-myomodulin. For example, researchers could investigate the potential applications of pev-myomodulin in the treatment of neurological and endocrine disorders. Additionally, further research is needed to fully understand the mechanism of action of pev-myomodulin, which could lead to new insights into the role of neuropeptides in the nervous system. Finally, researchers could explore the potential use of pev-myomodulin as a tool for studying the neuromodulatory effects of peptides on muscle activity in invertebrates.
合成法
Pev-myomodulin is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary chemical group to prevent unwanted reactions. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). This method allows for the production of large quantities of pure pev-myomodulin, which is necessary for scientific research.
科学的研究の応用
Pev-myomodulin has been shown to have a variety of scientific research applications. It has been used to study the neuromodulatory effects of peptides on muscle contraction, as well as the role of neuropeptides in the nervous system. Pev-myomodulin has also been used to investigate the mechanisms of peptide hormone action, which could have implications for the development of new drugs and therapies.
特性
CAS番号 |
157203-83-3 |
|---|---|
製品名 |
Pev-myomodulin |
分子式 |
C32H61N11O7S3 |
分子量 |
808.1 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C32H61N11O7S3/c1-18(2)16-24(31(50)42-21(8-7-12-37-32(35)36)29(48)40-20(26(34)45)9-13-51-4)43-30(49)23(11-15-53-6)39-25(44)17-38-28(47)22(10-14-52-5)41-27(46)19(3)33/h18-24H,7-17,33H2,1-6H3,(H2,34,45)(H,38,47)(H,39,44)(H,40,48)(H,41,46)(H,42,50)(H,43,49)(H4,35,36,37)/t19-,20-,21-,22-,23-,24-/m0/s1 |
InChIキー |
QIVAPUQIIBGRDE-BTNSXGMBSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCSC)NC(=O)C(C)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCSC)NC(=O)C(C)N |
配列 |
AMGMLRM |
同義語 |
Ala-Met-Gly-Leu-Arg-Met-NH2 alanyl-methionyl-glycyl-leucyl-arginyl-methioninamide pev-myomodulin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



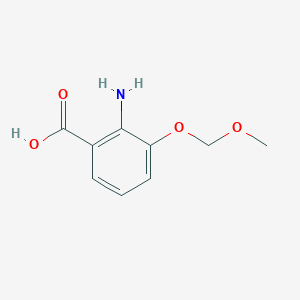
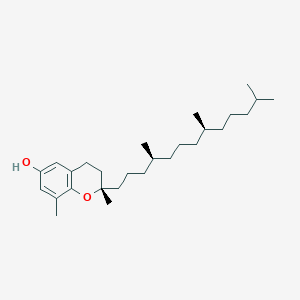
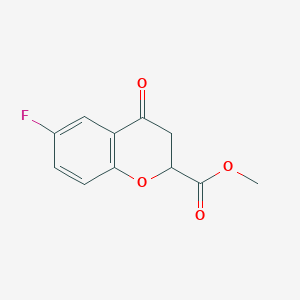
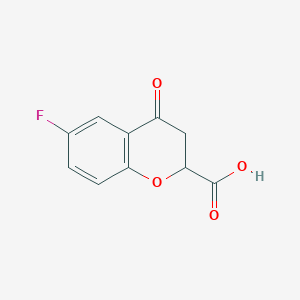
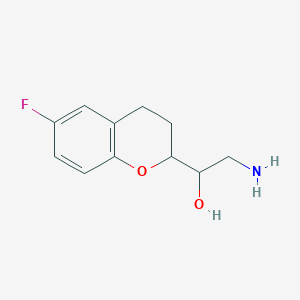
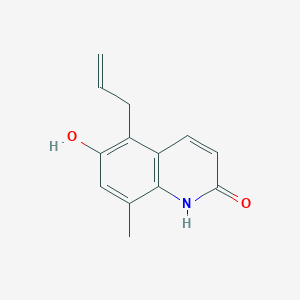
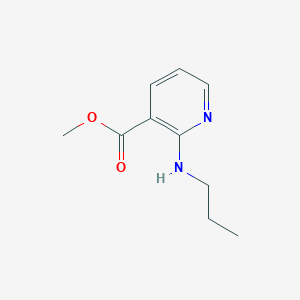
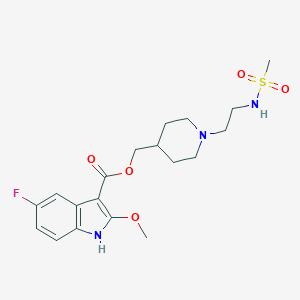
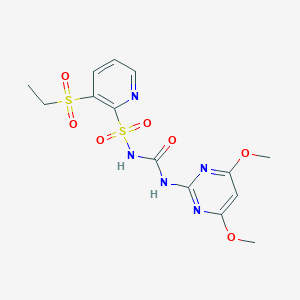
![(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B132092.png)
![(1S,3E,5R,6S,7R)-3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B132093.png)
